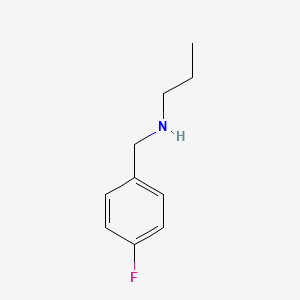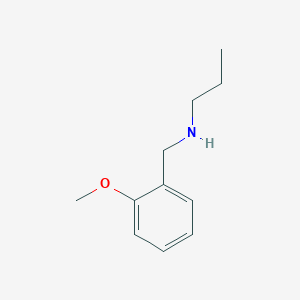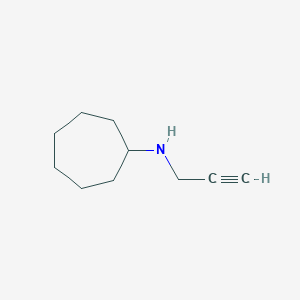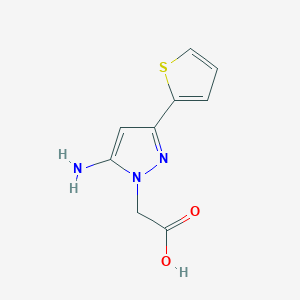
3-(Chloromethyl)isoxazole
描述
3-(Chloromethyl)isoxazole is a heterocyclic organic compound featuring an isoxazole ring substituted with a chloromethyl group at the third position. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
作用机制
Target of Action
The primary target of 3-(Chloromethyl)isoxazole is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. Inhibition of AChE is a common treatment for early stages of Alzheimer’s disease .
Mode of Action
This compound interacts with AChE by binding to its active site . This interaction inhibits the activity of AChE, preventing the breakdown of acetylcholine. As a result, acetylcholine accumulates in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The accumulation of acetylcholine in the synaptic cleft due to AChE inhibition leads to prolonged stimulation of cholinergic receptors. This can result in various downstream effects, depending on the location and type of the cholinergic receptors .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which may have various effects at the molecular and cellular levels, depending on the specific context .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its interaction with AChE. Additionally, the presence of other substances, such as inhibitors or activators of AChE, can also influence the compound’s action .
生化分析
Biochemical Properties
3-(Chloromethyl)isoxazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission. Additionally, this compound can interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which may impact various physiological processes, including muscle contraction and cognitive function . Furthermore, this compound can alter gene expression patterns, leading to changes in the production of specific proteins and enzymes. These alterations can affect cellular metabolism, potentially influencing energy production and utilization within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase, which occurs through the binding of this compound to the active site of the enzyme . This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased acetylcholine levels. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, through binding interactions that modulate their activity. These interactions can lead to changes in cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat Long-term exposure to this compound has been associated with sustained inhibition of acetylcholinesterase, leading to prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cholinergic signaling and improved cognitive function . At higher doses, this compound can cause toxic or adverse effects, including muscle tremors, ataxia, and seizures . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes in the liver, where it undergoes various chemical transformations . These metabolic processes can lead to the formation of active or inactive metabolites, which may contribute to the compound’s overall effects. The interaction of this compound with specific enzymes and cofactors can influence metabolic flux and alter the levels of certain metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with various transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s concentration in different cellular compartments and tissues, impacting its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes. The precise localization of this compound can determine its interactions with specific biomolecules and influence its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)isoxazole typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of hydroxylamine with 3-chloropropiolic acid, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as copper (I) or ruthenium (II) can enhance the efficiency of the cycloaddition reactions, making the process more cost-effective and environmentally friendly .
化学反应分析
Types of Reactions: 3-(Chloromethyl)isoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines or isoxazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted isoxazoles.
Oxidation: Formation of isoxazole carboxylic acids or aldehydes.
Reduction: Formation of isoxazolines or isoxazolidines
科学研究应用
3-(Chloromethyl)isoxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceuticals, including anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides
相似化合物的比较
Isoxazole: The parent compound without the chloromethyl group.
3-(Bromomethyl)isoxazole: Similar structure with a bromomethyl group instead of chloromethyl.
3-(Hydroxymethyl)isoxazole: Contains a hydroxymethyl group instead of chloromethyl.
Comparison:
Reactivity: 3-(Chloromethyl)isoxazole is more reactive than isoxazole due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions.
Biological Activity: The chloromethyl group can enhance the biological activity of the compound, making it more potent as an antimicrobial or anticancer agent compared to its analogs.
Industrial Applications: The unique reactivity of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals
属性
IUPAC Name |
3-(chloromethyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFCBJOVMMLPRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406737 | |
| Record name | 3-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57684-71-6 | |
| Record name | 3-(Chloromethyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(chloromethyl)-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-(chloromethyl)isoxazole a good starting point for developing new insecticides?
A1: The first article demonstrates that the chlorine atom in this compound can be readily substituted by various nucleophiles, including arylthiols. [] This allows for the facile introduction of diverse substituents, which is crucial for exploring structure-activity relationships (SAR) and optimizing insecticidal activity. Furthermore, the isoxazole ring itself can be further functionalized, as exemplified by the transformation of the 4 and 5 positions into carboxamide groups. [] This versatility in structural modification makes this compound a valuable scaffold for developing new insecticides with potentially improved efficacy and selectivity.
Q2: How does the structural diversity of the synthesized isoxazole derivatives relate to their insecticidal activity?
A2: While the provided abstract doesn't detail specific structure-activity relationships, it does mention that a subset of 80 synthesized trisubstituted isoxazoles underwent insecticidal activity evaluation. [] This suggests that researchers were indeed investigating how different substituents on the isoxazole core affect insecticidal potency. Further investigation into the full publication and associated data repositories would be needed to uncover specific SAR trends and identify structural features contributing to enhanced insecticidal activity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


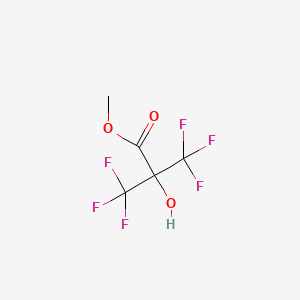
![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,3-dihydroxy-2-methylpropanamide](/img/structure/B1365998.png)

![3-(4-Quinolin-6-ylphenyl)-1-azabicyclo[2.2.2]octan-3-ol;dihydrochloride](/img/structure/B1366001.png)
![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)
![methyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B1366005.png)

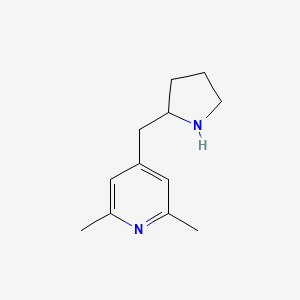
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B1366010.png)
